molecular formula C20H21N3O3 B2999149 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899950-92-6

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2999149
CAS RN: 899950-92-6
M. Wt: 351.406
InChI Key: SNWSTJOAZWADPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective inhibitor of the ATP-gated ion channel P2X3, which is involved in the transmission of pain signals in the nervous system.

Mechanism of Action

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one selectively inhibits the P2X3 receptor, which is a ligand-gated ion channel that is expressed in sensory neurons. Activation of the P2X3 receptor by ATP leads to the depolarization of sensory neurons and the transmission of pain signals. By inhibiting the P2X3 receptor, 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one reduces the transmission of pain signals and reduces pain behavior.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to be highly selective for the P2X3 receptor and has no significant activity against other ATP-gated ion channels. 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has a long half-life and is well-tolerated in animal models and human clinical trials. 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has no significant effect on blood pressure, heart rate, or respiratory function.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is a highly selective inhibitor of the P2X3 receptor and has been extensively studied in preclinical models of chronic pain. 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has a long half-life and is well-tolerated in animal models and human clinical trials. However, 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is a small molecule drug and may have limited efficacy in certain types of chronic pain. In addition, the synthesis of 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is complex and may be difficult to scale up for large-scale production.

Future Directions

For research on 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one include the development of new analogs with improved potency and selectivity for the P2X3 receptor. In addition, the use of 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one in combination with other analgesic drugs may improve its efficacy in certain types of chronic pain. Finally, the role of the P2X3 receptor in other physiological processes, such as inflammation and immune function, may provide new avenues for the development of novel therapeutics.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxybenzylamine to form the corresponding amide. The amide is then cyclized using phosphorus oxychloride to form the pyrazinone ring. The final step involves the reduction of the nitro group to the corresponding amine using palladium on charcoal and hydrogen gas.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical models of chronic pain. In animal models of neuropathic pain, 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to reduce pain behavior and improve sensory function. 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has also been shown to be effective in models of inflammatory pain and cancer pain. In addition, 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to be effective in reducing pain in human clinical trials.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-26-18-10-5-4-9-17(18)23-12-11-21-19(20(23)24)22-14-15-7-6-8-16(13-15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSTJOAZWADPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.